molecular formula C11H11BrO3 B567833 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1373232-79-1

1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B567833
CAS No.: 1373232-79-1
M. Wt: 271.11
InChI Key: MAMGNWLAWNIPSE-UHFFFAOYSA-N
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Description

“1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid” is a chemical compound with a molecular weight of 271.11 . Its IUPAC name is the same as the common name . The InChI code for this compound is 1S/C11H11BrO3/c1-15-9-6-7 (2-3-8 (9)12)11 (4-5-11)10 (13)14/h2-3,6H,4-5H2,1H3, (H,13,14) .


Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclopropane ring attached to a carboxylic acid group and a 4-bromo-3-methoxyphenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, cyclopropane compounds are known to undergo reactions such as cyclopropanation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 271.11 . Unfortunately, other specific properties such as density, melting point, and boiling point are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Analysis

Cyclopropane derivatives have been synthesized for structural and activity studies, such as the compound with antiproliferative activity against cancer cell lines, showcasing the importance of these structures in the development of new therapeutic agents (Lu et al., 2021). Additionally, studies on the synthesis of novel tobacco flavors and other cyclopropane derivatives highlight the versatility of cyclopropane-based compounds in synthesizing complex molecules (Lu Xin-y, 2013).

Biological Activities

Cyclopropane derivatives exhibit significant biological activities. For instance, antimicrobial and antioxidant studies on synthesized cyclopropane compounds show promising results, indicating their potential in developing new drugs and antioxidants (Raghavendra et al., 2016). Moreover, the identification of cyclopropane-containing amino acids as ethylene precursors in higher plants underscores the biological importance of these compounds (Hoffman et al., 1982).

Chemical Reactions and Mechanisms

Research on the cyclopropyl group's role in chemical reactions, such as the one-electron oxidation study, provides insights into the structural effects and reactivity of cyclopropane derivatives. These studies are crucial for understanding the mechanisms behind the reactivity and stability of these compounds (Bietti & Capone, 2008).

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-15-9-6-7(2-3-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMGNWLAWNIPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(CC2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742949
Record name 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-79-1
Record name 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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